molecular formula C17H13N5O B2913162 N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915932-85-3

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B2913162
CAS RN: 915932-85-3
M. Wt: 303.325
InChI Key: YMCCAYMFKNZRNP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Sensing and Detection

A study by Younes et al. (2020) focuses on a series of benzamide derivatives, including those with structures similar to N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, for colorimetric sensing of fluoride anions. The derivatives demonstrated significant changes in color in response to fluoride ions, which could be applied in the development of sensors for environmental monitoring and healthcare diagnostics. The colorimetric sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Anticancer Activity

Research by Wolf et al. (2004) explored benzamide derivatives for their potential in targeted drug delivery against melanoma. The study highlighted the synthesis and testing of benzamide derivatives conjugated with alkylating cytostatics, revealing enhanced toxicity against melanoma cells compared to traditional treatments. This research suggests that benzamide derivatives could be used for the selective delivery of cytostatics to melanoma cells, potentially improving treatment efficacy (Wolf et al., 2004).

Chemical Synthesis and Reactivity

Yokoyama et al. (1985) reported on the chemical reactivity of cyano and methylthio acrylamide derivatives in the presence of benzoic acid, leading to products with benzamide-like structures through double rearrangement reactions. This research provides insight into the synthetic pathways that can be utilized to create benzamide derivatives, highlighting their versatile reactivity and potential for generating a wide range of compounds with varied applications (Yokoyama et al., 1985).

Heterocyclic Synthesis

Albert et al. (1970) discussed the synthesis of 1,2,3-triazole analogues of 2-aminobenzylamine, further elaborating on the potential of such structures in creating diverse heterocyclic compounds. This research points to the utility of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide and related compounds in the development of novel heterocyclic molecules with possible pharmaceutical applications (Albert et al., 1970).

Fluorescent Materials

Padalkar et al. (2015) explored the synthesis of novel triazole derivatives, showing promise as blue-emitting fluorophores. While not directly mentioning N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, this research underscores the potential of similar compounds in the development of new materials for use in organic electronics and fluorescence-based sensors, providing a basis for further exploration into the photophysical properties of benzamide derivatives (Padalkar et al., 2015).

properties

IUPAC Name

N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCCAYMFKNZRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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